The synthesis of pyridoxal 5'-diphospho-5'-adenosine can be approached through several methods. One common method involves the phosphorylation of pyridoxal using phosphoryl chloride in an aqueous medium. This process typically requires careful control of reaction conditions to prevent degradation of the product. Another synthetic route includes the total synthesis via Diels-Alder reactions, which allows for the construction of complex structures while maintaining high yields .
Technical details include:
The molecular formula for pyridoxal 5'-diphospho-5'-adenosine is . The compound features a complex structure that includes two phosphate groups attached to an adenosine moiety and a pyridoxal component.
The structural integrity is crucial for its function as a cofactor in enzymatic reactions .
Pyridoxal 5'-diphospho-5'-adenosine participates in several key biochemical reactions:
These reactions often involve enzyme-substrate complexes where pyridoxal 5'-diphospho-5'-adenosine binds to active sites on enzymes, facilitating substrate conversion through transient covalent bonding with amino acid residues .
The mechanism of action for pyridoxal 5'-diphospho-5'-adenosine primarily revolves around its role as a cofactor in enzymatic reactions:
Data from kinetic studies indicate that this compound significantly increases the rate of enzymatic reactions it participates in, underscoring its importance in metabolic pathways .
Relevant analyses indicate that the compound's stability can be affected by pH and temperature, which are critical considerations during storage and application .
Pyridoxal 5'-diphospho-5'-adenosine has several scientific uses:
Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) is a bifunctional conjugate comprising three modular units:
The full chemical formula is C₁₈H₂₂N₆O₁₂P₂ (molecular weight: 576.34 g/mol). Its SMILES notation is CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4N)O)O
, reflecting the connectivity between subunits [4].
In aqueous solutions, PLP-AMP exhibits dynamic equilibria:
Table 1: Key Structural Features of PLP-AMP
Component | Chemical Attributes | Functional Role |
---|---|---|
Pyridoxal moiety | 4-Formyl group, phenolic OH, methylated pyridine ring | Electrophilic catalysis, metal chelation |
Adenosine unit | Purine base, ribose sugar | Protein binding via π-stacking/H-bonding |
Diphosphate linker | P–O–P ester bond, pKa ~1.56 | Conformational flexibility, anion recognition |
Hydrated aldehyde | Gem-diol form (C4'-OH) | Solubility enhancement, Schiff base formation |
Pyridoxal kinase phosphorylates B₆ vitamers (pyridoxal, pyridoxine) to PLP using ATP. Subsequent adenylation is mediated by nucleotidyl transferases, though this step remains poorly characterized in eukaryotes. In bacteria, salvage pathways regenerate PLP-AMP from extracellular vitamers via kinases and oxidases [5] [9].
Table 2: Enzymes Involved in PLP-AMP Metabolism
Enzyme | Reaction Catalyzed | Biological Role |
---|---|---|
Pyridoxal kinase | Pyridoxal + ATP → PLP + ADP | PLP biosynthesis from dietary B₆ vitamers |
PdxH oxidase | Pyridoxine 5'-phosphate → PLP | Salvage pathway activation |
Nucleotidyltransferase | PLP + ATP → PLP-AMP + PPᵢ | Adenylation (inferred, not fully characterized) |
Table 3: Spectroscopic Signatures of PLP-AMP
Technique | Key Signals | Interpretation |
---|---|---|
UV-Vis | λₘₐₓ 330 nm (ε = 5,000 M⁻¹cm⁻¹) | Hydrated aldehyde/enolimine tautomer |
³¹P NMR | δ -10.2 to -12.8 ppm | Distinct phosphate environments |
¹³C NMR | δ 167.7 ppm (C4'), 62.7 ppm (C5') | Schiff base formation, motional restriction |
Fluorescence | λₑₘ 385 nm (pH-dependent quenching) | Protein binding-induced conformational change |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7